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Compound of Interest

Compound Name:
1-[(4-

bromophenoxy)acetyl]piperidine

Cat. No.: B5665833

Get Quote

Executive Summary & Molecular Identity
1-[(4-bromophenoxy)acetyl]piperidine is a functionalized phenoxyacetamide derivative

featuring a lipophilic 4-bromophenyl ether headgroup linked via an acetyl spacer to a piperidine

heterocycle. In drug discovery, this scaffold acts as a "privileged structure," often utilized as a

linker motif in fragment-based drug design (FBDD) or as a core pharmacophore for modulating

G-protein coupled receptors (GPCRs) and hydrolase enzymes.
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Property Value / Description

IUPAC Name 1-[2-(4-bromophenoxy)acetyl]piperidine

Molecular Formula C₁₃H₁₆BrNO₂

Molecular Weight 298.18 g/mol

Exact Mass 297.0364 (⁷⁹Br), 299.0344 (⁸¹Br)

LogP (Predicted) 2.8 – 3.2 (Lipophilic)

H-Bond Acceptors 2 (Amide Carbonyl, Ether Oxygen)

H-Bond Donors 0

Rotatable Bonds 3

Topological PSA 29.5 Å²

Structural Analysis & Pharmacophore Mapping
The molecule is tripartite, consisting of three distinct functional domains that dictate its

biological interaction profile.

Domain Breakdown
The Aryl Headgroup (4-Bromophenoxy):

Electronic Effect: The bromine atom at the para position exerts an inductive electron-

withdrawing effect (

) while offering resonance donation (

), resulting in a deactivated aromatic ring.

Interaction Mode: The bromine serves as a halogen bond donor (σ-hole interaction) with

backbone carbonyls in protein binding pockets.

The Linker (Acetyl):

Conformation: The
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-heteroatom substitution (phenoxy group) imposes a gauche preference due to the
anomeric effect, though the steric bulk of the piperidine amide often forces the C-O and
C=O bonds into a specific dihedral angle to minimize dipole repulsion.

The Amide Terminus (Piperidine):

Topology: The piperidine ring adopts a chair conformation.[1] As a tertiary amide, it lacks

hydrogen bond donor capacity, improving membrane permeability compared to secondary

amides.

Structural Diagram (Graphviz)
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Figure 1: Pharmacophore segmentation of 1-[(4-bromophenoxy)acetyl]piperidine
highlighting key interaction points.

Synthetic Methodology
The most robust synthesis utilizes a convergent "Chloroacetyl Linker Strategy." This protocol

avoids the use of unstable acid chlorides derived from phenoxyacetic acid and allows for the

modular variation of the amine component.

Reaction Scheme
Step 1: Acylation of piperidine with chloroacetyl chloride. Step 2: Williamson ether synthesis

with 4-bromophenol.
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Step 1: Amide Formation (0°C -> RT)

Step 2: Nucleophilic Substitution (Reflux)

Piperidine

Intermediate:
2-chloro-1-(piperidin-1-yl)ethanone

+ CAC, Et3N, DCM

Chloroacetyl Chloride 4-Bromophenol

Product:
1-[(4-bromophenoxy)acetyl]piperidine

+ BrPh, K2CO3, Acetone/DMF

Click to download full resolution via product page

Figure 2: Two-step convergent synthesis pathway.

Detailed Experimental Protocol
Step 1: Synthesis of 2-chloro-1-(piperidin-1-yl)ethanone

Setup: Charge a 250 mL round-bottom flask (RBF) with piperidine (1.0 eq) and triethylamine

(1.2 eq) in anhydrous Dichloromethane (DCM) (10 volumes).

Addition: Cool to 0°C. Add chloroacetyl chloride (1.1 eq) dropwise over 30 minutes.

Workup: Stir at room temperature for 2 hours. Wash with 1N HCl, then saturated NaHCO₃.

Dry organic layer over MgSO₄ and concentrate.

Yield: Expect >90% yield of a pale yellow oil (solidifies upon standing).

Step 2: Coupling with 4-Bromophenol
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Reactants: Dissolve 4-bromophenol (1.0 eq) and 2-chloro-1-(piperidin-1-yl)ethanone (1.05

eq) in Acetone or DMF.

Base: Add anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq) and a catalytic amount of

Potassium Iodide (KI, 0.1 eq) to accelerate the Finkelstein-like displacement.

Condition: Reflux (Acetone) or heat to 60°C (DMF) for 4–6 hours. Monitor by TLC

(Hexane:EtOAc 3:1).

Purification:

Filtration: Remove inorganic salts.

Extraction: If DMF is used, dilute with water and extract with EtOAc.

Crystallization:[1] Recrystallize from Ethanol/Water or purify via silica gel chromatography

(Gradient: 0-40% EtOAc in Hexanes).

Spectroscopic Characterization
Validation of the structure relies on identifying the specific chemical shifts of the methylene

linker and the distinct para-substituted aromatic pattern.

¹H NMR Data (400 MHz, CDCl₃)
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Shift (δ ppm) Multiplicity Integration Assignment
Structural
Insight

7.38
Doublet (J=8.8

Hz)
2H Ar-H (3,5)

Ortho to Bromine

(Deshielded)

6.85
Doublet (J=8.8

Hz)
2H Ar-H (2,6)

Ortho to Ether

Oxygen

(Shielded)

4.65 Singlet 2H O-CH₂-CO

Characteristic

phenoxyacetyl

linker

3.55 Broad Multiplet 2H N-CH₂ (eq)

Piperidine ring

(amide

deshielding)

3.40 Broad Multiplet 2H N-CH₂ (ax)

Piperidine ring

(restricted

rotation)

1.50 – 1.70 Multiplet 6H Pip-CH₂ (3,4,5)

Piperidine

aliphatic

backbone

Mass Spectrometry (ESI-MS)
Ionization Mode: Positive Mode (M+H)⁺

Isotope Pattern: The presence of Bromine results in a distinctive 1:1 doublet for the

molecular ion.

[M+H]⁺ (⁷⁹Br): ~298.0 m/z

[M+H]⁺ (⁸¹Br): ~300.0 m/z

Infrared Spectroscopy (FT-IR)
1645 cm⁻¹: Strong C=O stretch (Tertiary Amide).
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1240 cm⁻¹: Strong C-O-C stretch (Aryl Alkyl Ether).

820 cm⁻¹: C-H bend (Para-substituted benzene).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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